molecular formula C21H36O2 B115776 Adipostatin B CAS No. 144284-17-3

Adipostatin B

Cat. No.: B115776
CAS No.: 144284-17-3
M. Wt: 320.5 g/mol
InChI Key: AYZBMIJCGJIGNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adipostatin B is a natural product found in Streptomyces cyaneus and Streptomyces with data available.

Scientific Research Applications

Glycerol-3-Phosphate Dehydrogenase Inhibition

Adipostatin B, along with Adipostatin A, has been identified as an inhibitor of glycerol-3-phosphate dehydrogenase. This enzyme plays a role in the synthesis of triglycerides. This compound's inhibition of this enzyme can prevent triglyceride accumulation in cells, which has implications in the study of obesity and metabolic diseases (Tsuge et al., 1992).

Anti-Infective Properties

Recent studies have explored the anti-infective potential of this compound. It has been found to exhibit inhibitory activity against the main protease of SARS-CoV-2, the virus responsible for COVID-19, and against certain ESKAPE pathogens, which are a group of bacteria known for their antibiotic resistance (Hou et al., 2021).

Synthesis and Biological Evaluation

There has also been interest in synthesizing this compound for further biological evaluation. Studies have aimed at understanding its structure-activity relationship, which is essential for its potential therapeutic applications. This includes evaluation against cancer cell lines to assess its cytotoxic properties (Tanaka et al., 2011).

Properties

CAS No.

144284-17-3

Molecular Formula

C21H36O2

Molecular Weight

320.5 g/mol

IUPAC Name

5-(13-methyltetradecyl)benzene-1,3-diol

InChI

InChI=1S/C21H36O2/c1-18(2)13-11-9-7-5-3-4-6-8-10-12-14-19-15-20(22)17-21(23)16-19/h15-18,22-23H,3-14H2,1-2H3

InChI Key

AYZBMIJCGJIGNK-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCC1=CC(=CC(=C1)O)O

Canonical SMILES

CC(C)CCCCCCCCCCCCC1=CC(=CC(=C1)O)O

144284-17-3

Synonyms

5-isopentadecylresorcinol
adipostatin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adipostatin B
Reactant of Route 2
Adipostatin B
Reactant of Route 3
Adipostatin B
Reactant of Route 4
Adipostatin B
Reactant of Route 5
Adipostatin B
Reactant of Route 6
Adipostatin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.